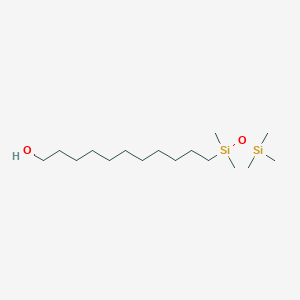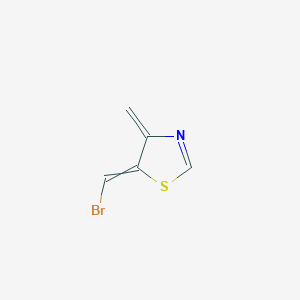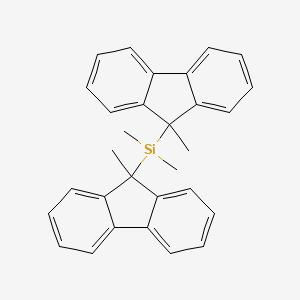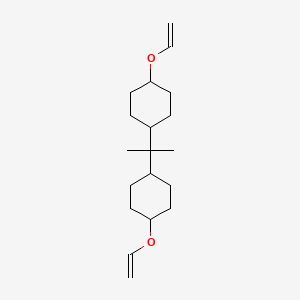
Cyclohexane, 1,1'-(1-methylethylidene)bis[4-(ethenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane, 1,1’-(1-methylethylidene)bis[4-(ethenyloxy)- is a complex organic compound with the molecular formula C15H28. It is also known by other names such as 2,2-Dicyclohexylpropane . This compound is characterized by its unique structure, which includes two cyclohexane rings connected by a methylethylidene bridge and substituted with ethenyloxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1,1’-(1-methylethylidene)bis[4-(ethenyloxy)- typically involves the reaction of cyclohexanone with isopropylidene bisphenol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the methylethylidene bridge .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexane, 1,1’-(1-methylethylidene)bis[4-(ethenyloxy)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Aplicaciones Científicas De Investigación
Cyclohexane, 1,1’-(1-methylethylidene)bis[4-(ethenyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Mecanismo De Acción
The mechanism by which Cyclohexane, 1,1’-(1-methylethylidene)bis[4-(ethenyloxy)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, its derivatives may interact with cellular enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-: This compound shares a similar cyclohexane structure but differs in the substitution pattern and functional groups.
Cyclohexane, 1,1’-(1-methylethylidene)bis[4-nitro-: This compound has nitro groups instead of ethenyloxy groups, leading to different chemical properties and reactivity.
Uniqueness
Cyclohexane, 1,1’-(1-methylethylidene)bis[4-(ethenyloxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
Propiedades
Número CAS |
214681-74-0 |
|---|---|
Fórmula molecular |
C19H32O2 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
1-ethenoxy-4-[2-(4-ethenoxycyclohexyl)propan-2-yl]cyclohexane |
InChI |
InChI=1S/C19H32O2/c1-5-20-17-11-7-15(8-12-17)19(3,4)16-9-13-18(14-10-16)21-6-2/h5-6,15-18H,1-2,7-14H2,3-4H3 |
Clave InChI |
QFWOOSBCZMIIAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CCC(CC1)OC=C)C2CCC(CC2)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14260852.png)
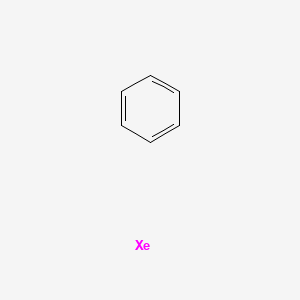
![tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane](/img/structure/B14260858.png)
![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)


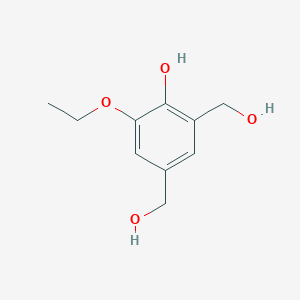
![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
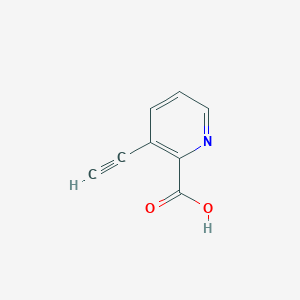
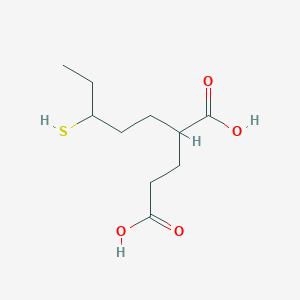
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
